2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid
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Overview
Description
2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[222]octane-6-carboxylic acid is a complex organic compound with a unique bicyclic structureIts molecular formula is C13H21NO4, and it has a molecular weight of 255.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid typically involves multiple steps. One common method includes the esterification of 2-azabicyclo[2.2.2]octane-6-carboxylic acid with 2,2-dimethylpropanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(2,2-Dimethylpropanoyl)oxy]benzoic acid: Similar ester group but different core structure.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar bicyclic structure but different functional groups.
Uniqueness
2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid is unique due to its combination of a bicyclic core with an ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)12(17)18-14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
NJKXZXRSQZHOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)ON1CC2CCC1C(C2)C(=O)O |
Origin of Product |
United States |
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